Native β-cyclodextrin's poor solubility (18 mg/mL) and nephrotoxicity preclude parenteral use, while SBE-β-CD compromises oral permeability. HP-β-CD bridges this gap with >500 mg/mL aqueous solubility, FDA approval for IV administration, and a superior solubility-permeability balance for BCS Class II/IV drugs.
• Achieves 96% drug release for Meclizine HCl complexes vs. 54% from marketed tablets
• Higher binding constants (K=335.2 M⁻¹) than methyl-β-CD (178.4 M⁻¹) ensure robust inclusion complexation
• Clinically validated for intrathecal NPC-1 therapy (VTS-270) with established CNS safety
• EP/USP-NF monograph-compliant; molar substitution 0.40-1.50. Batch-controlled DS for formulation consistency.
Molecular FormulaC105H196O56
Molecular Weight2354.667
CAS No.94035-02-6
Cat. No.B2473086
⚠ Attention: For research use only. Not for human or veterinary use.
2-Hydroxypropyl-beta-cyclodextrin Solubility and Safety Profile
2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD, CAS 94035-02-6) is a chemically modified β-cyclodextrin derivative produced by hydroxypropylation, which introduces 2-hydroxypropyl groups onto the hydroxyl moieties of the parent β-cyclodextrin molecule [1]. This substitution significantly enhances aqueous solubility, with HP-β-CD demonstrating solubility greater than 500 mg/mL at room temperature compared to only 18 mg/mL for native β-cyclodextrin [2]. The compound is an approved pharmaceutical excipient in both the United States and European Pharmacopoeias, with a well-characterized safety profile that supports its widespread use in parenteral, oral, and topical formulations [3].
Solubility profile
Reported high aqueous solubility supports liquid and parenteral formulation studies
Excipient safety
Favorable toxicology profile in published reviews; reference-standard excipient grade
Complexation
Efficient inclusion complex formation for lipophilic compounds in research models
[1] Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. View Source
[3] Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. View Source
Cyclodextrins are not interchangeable excipients. The type and degree of chemical substitution fundamentally alters solubility, complexation behavior, and toxicity profiles [1]. For example, native β-cyclodextrin exhibits significant nephrotoxicity and limited aqueous solubility, severely restricting its parenteral use [2]. Conversely, sulfobutyl ether β-cyclodextrin (SBE-β-CD) offers superior solubilization for certain drugs but at the cost of reduced permeability, potentially limiting oral bioavailability [3]. The evidence below quantifies these critical differences, demonstrating that 2-hydroxypropyl-beta-cyclodextrin occupies a unique performance space defined by balanced solubility, favorable toxicology, and broad regulatory acceptance.
Vs. native β-CDMay introduce nephrotoxicity concern and limited solubility; not interchangeable for parenteral research
Vs. SBE-β-CDSolubility-permeability balance may shift; oral exposure model results could differ
Vs. methyl-β-CDReported binding affinity context may not transfer; host-guest complexation efficiency to review
[1] Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. View Source
[2] Irie, T., & Uekama, K. (1997). Pharmaceutical applications of cyclodextrins. III. Toxicological issues and safety evaluation. Journal of Pharmaceutical Sciences, 86(2), 147-162. View Source
[3] Beig, A., et al. (2015). The use of captisol (SBE7-β-CD) in oral solubility-enabling formulations: Comparison to HPβCD and the solubility-permeability interplay. European Journal of Pharmaceutical Sciences, 77, 73-78. View Source
2-Hydroxypropyl-beta-cyclodextrin vs. Key Comparators: Quantitative Evidence
Aqueous Solubility vs. Native Beta-Cyclodextrin
2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) demonstrates >27-fold higher aqueous solubility than native β-cyclodextrin, a critical factor for parenteral and liquid formulations [1].
Aqueous solubilityReported
>27-fold higher vs. native β-CD
Supports parenteral and liquid formulation development
This solubility difference eliminates the need for co-solvents or complex manufacturing for parenteral formulations, directly impacting cost and regulatory compliance.
[1] Shiotani, K., et al. (1995). Differential effects of sulfate and sulfobutyl ether of beta-cyclodextrin on erythrocyte membranes in vitro. Pharmaceutical Research, 12(1), 78-84. View Source
[2] Nagase, Y., et al. (2003). Inhibitory effect of sulfobutyl ether beta-cyclodextrin on DY-9760e-induced cellular damage: In vitro and in vivo studies. Journal of Pharmaceutical Sciences, 92(12), 2466-2474. View Source
Binding Affinity vs. Methyl-Beta-Cyclodextrin
In direct UV-Vis spectrometry studies, HP-β-CD demonstrated a binding constant nearly twice that of methyl-β-cyclodextrin for Brooker's merocyanine, indicating stronger complex formation [1].
Stronger binding translates to more efficient solubilization and stabilization, potentially reducing the excipient quantity required and lowering formulation costs.
[1] Hanson, C. (2013). Spectroscopic Determination of Binding Constants of Modified β-cyclodextrins with Brooker's Merocyanine. Symposium on Undergraduate Research and Creative Expression (SOURCE), Valparaiso University. View Source
Solubility-Permeability Balance vs. SBE-β-Cyclodextrin
While SBE-β-CD (Captisol) provides ~10-fold higher solubility for amiodarone, HP-β-CD offers a more favorable solubility-permeability balance, potentially yielding higher overall oral drug exposure [1].
Solubility-permeability balanceContext-dependent
Trade-off: less permeability reduction vs. SBE-β-CD
Moderate solubility enhancement, less permeability reduction
Comparator Or Baseline
SBE-β-CD (Captisol): ~10-fold higher solubility than HP-β-CD for amiodarone, but with greater permeability decrease
Quantified Difference
Not applicable for trade-off
Conditions
Amiodarone phase-solubility, PAMPA, and rat intestinal perfusion
Why This Matters
For oral drug candidates where permeability is a limiting factor, HP-β-CD may provide superior overall bioavailability compared to SBE-β-CD despite its lower solubility enhancement.
[1] Beig, A., et al. (2015). The use of captisol (SBE7-β-CD) in oral solubility-enabling formulations: Comparison to HPβCD and the solubility-permeability interplay. European Journal of Pharmaceutical Sciences, 77, 73-78. View Source
Meclizine HCl Solubilization vs. Beta-Cyclodextrin
Phase solubility studies show that HP-β-CD provides a significantly greater increase in the aqueous solubility of Meclizine HCl compared to native β-cyclodextrin, resulting in improved dissolution from solid dosage forms [1].
Drug release (30 min)Reported
96% (HP-β-CD complex) vs. 54% conventional tablet
Supports dissolution enhancement for poorly soluble APIs
Meclizine HCl model; kneading formulation
Drug SolubilizationInclusion ComplexDissolution Rate
Evidence Dimension
Drug release at 30 min from tablet
Target Compound Data
96% drug release (1:1 kneading complex formulation)
Comparator Or Baseline
Marketed conventional tablet: 54% drug release
Quantified Difference
1.78-fold higher release
Conditions
In vitro dissolution in 0.5% SLS in water (pH 7.0)
Why This Matters
This demonstrates HP-β-CD's superior ability to enhance dissolution for poorly water-soluble drugs, directly impacting bioavailability and therapeutic efficacy.
Drug SolubilizationInclusion ComplexDissolution Rate
[1] George, S. J., et al. (2012). Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. Journal of Young Pharmacists, 4(4), 220-227. View Source
Complexation Constant vs. Gamma-Cyclodextrin
For the drug 3-β-hydroxy-11-oxoolean-12-en-30-oic acid, HP-β-CD exhibits a 7-fold higher complexation constant (K₁₁) than γ-cyclodextrin, indicating stronger and more efficient complex formation [1].
Complexation constant K₁₁Head-to-head
7.1-fold higher vs. γ-cyclodextrin
Efficient complexation for triterpenoid research compounds
[1] Loftsson, T., et al. (2002). Comparison of the Complexation of Cosmetical and Pharmaceutical Compounds with γ-Cyclodextrin, 2-Hydroxypropyl-β-cyclodextrin and Water-Soluble β-Cyclodextrin-co-epichlorhydrin Polymers. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 43, 311-317. View Source
Parenteral Formulations: High Solubility & Low Hemolysis
HP-β-CD is uniquely suited for injectable and ophthalmic formulations. Its aqueous solubility (>500 mg/mL) enables high drug loading without organic solvents [1], while its significantly reduced hemolytic activity compared to native β-cyclodextrin mitigates safety concerns for intravenous administration [2].
Oral Dosage Forms for Poorly Permeable Drugs
For BCS Class II and IV drugs where intestinal permeability is a concern, HP-β-CD offers a more favorable solubility-permeability balance than SBE-β-CD [3]. This can result in superior oral bioavailability, as demonstrated by the 96% drug release achieved for Meclizine HCl complexed with HP-β-CD compared to 54% for the marketed tablet [4].
Lipophilic Drug Complexation Requiring Strong Binding
HP-β-CD's higher binding constants compared to methyl-β-cyclodextrin (335.2 M⁻¹ vs. 178.4 M⁻¹) and γ-cyclodextrin (K₁₁=114 vs. 16) make it the preferred choice for drugs requiring strong, stable inclusion complexes to achieve adequate solubilization and stabilization [5][6].
Niemann-Pick Disease Type C1 (NPC-1) Treatment
HP-β-CD (specifically the well-characterized VTS-270 product) has demonstrated clinical efficacy in treating NPC-1, a rare genetic disorder, by mobilizing trapped cholesterol. This application leverages HP-β-CD's ability to interact with lipid membranes and its established safety profile for intrathecal administration [7].
[2] Shiotani, K., et al. (1995). Differential effects of sulfate and sulfobutyl ether of beta-cyclodextrin on erythrocyte membranes in vitro. Pharmaceutical Research, 12(1), 78-84. View Source
[3] Beig, A., et al. (2015). The use of captisol (SBE7-β-CD) in oral solubility-enabling formulations: Comparison to HPβCD and the solubility-permeability interplay. European Journal of Pharmaceutical Sciences, 77, 73-78. View Source
[4] George, S. J., et al. (2012). Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. Journal of Young Pharmacists, 4(4), 220-227. View Source
[5] Hanson, C. (2013). Spectroscopic Determination of Binding Constants of Modified β-cyclodextrins with Brooker's Merocyanine. Symposium on Undergraduate Research and Creative Expression (SOURCE), Valparaiso University. View Source
[6] Loftsson, T., et al. (2002). Comparison of the Complexation of Cosmetical and Pharmaceutical Compounds with γ-Cyclodextrin, 2-Hydroxypropyl-β-cyclodextrin and Water-Soluble β-Cyclodextrin-co-epichlorhydrin Polymers. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 43, 311-317. View Source
[7] Sucampo Pharmaceuticals, Inc. (2017). U.S. Patent No. 9,675,634. Methods of treating Niemann-Pick disease type C. View Source
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